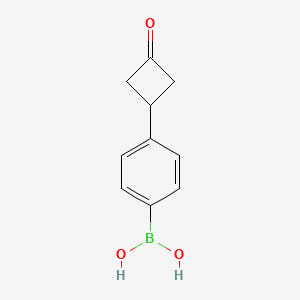

(4-(3-Oxocyclobutyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(3-Oxocyclobutyl)phenyl)boronic acid is an organic compound with the molecular formula C₁₀H₁₁BO₃. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-oxocyclobutyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-oxocyclobutylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or ethanol, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(4-(3-Oxocyclobutyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The ketone group in the 3-oxocyclobutyl moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base, such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives, depending on the coupling partner used in the reaction.

Aplicaciones Científicas De Investigación

(4-(3-Oxocyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.

Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based drugs for cancer therapy.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mecanismo De Acción

The mechanism of action of (4-(3-Oxocyclobutyl)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group acts as a nucleophile, which reacts with an electrophilic partner, such as an aryl halide, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.

4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness

(4-(3-Oxocyclobutyl)phenyl)boronic acid is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, makes it a valuable building block in organic synthesis. Its applications in diverse fields, such as chemistry, biology, medicine, and industry, further highlight its versatility and importance.

Actividad Biológica

(4-(3-Oxocyclobutyl)phenyl)boronic acid is a member of the phenylboronic acid family, which has gained attention in medicinal chemistry for its diverse biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Phenylboronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols, which is crucial for their activity against enzymes and receptors. This interaction is particularly significant in the context of β-lactamase inhibition, where boronic acids can restore the efficacy of β-lactam antibiotics by inhibiting the enzymes that confer resistance in bacteria.

Antibacterial Activity

Recent studies have demonstrated that phenylboronic acids exhibit potent antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. For instance, a series of phenylboronic acid derivatives were shown to inhibit class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC), which are critical in the resistance mechanisms of Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Inhibition Profiles of Phenylboronic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Synergistic Effect with Meropenem |

|---|---|---|---|

| 2 | KPC-2 | 0.5 | Yes |

| 4 | GES-5 | 0.7 | Yes |

| 3 | AmpC | 1.2 | Moderate |

| 5 | AmpC | 0.9 | Yes |

The above table summarizes the inhibitory concentrations (IC50) of selected derivatives against specific enzymes. The compounds exhibited varying degrees of synergy when combined with meropenem, highlighting their potential as adjuvants in antibiotic therapy.

Case Studies

A notable case study involved the evaluation of this compound in combination with meropenem against clinical isolates of Klebsiella pneumoniae. The study found that this compound significantly reduced the minimum inhibitory concentration (MIC) of meropenem, suggesting a restoration of antibiotic efficacy .

Another study focused on the use of boronic acid-modified dendrimers for bacterial detection and treatment. The phenylboronic acid groups facilitated the aggregation of bacteria through interactions with glycolipids on bacterial surfaces, leading to enhanced antibacterial activity . This highlights not only the direct antibacterial properties but also the potential for diagnostic applications.

Anticancer Properties

In addition to antibacterial activity, research indicates that phenylboronic acids may possess anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The introduction of boronic acid moieties into anticancer agents has been shown to enhance their selectivity and potency against cancer cells .

Propiedades

IUPAC Name |

[4-(3-oxocyclobutyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKMPFUDVBYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400705 |

Source

|

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254893-03-3 |

Source

|

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.